molecular formula C19H22N8O3S B2529697 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide CAS No. 1797283-12-5

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide

Katalognummer: B2529697
CAS-Nummer: 1797283-12-5
Molekulargewicht: 442.5
InChI-Schlüssel: CKQXGSTWFIXNCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide has been explored for its potential in combating tuberculosis (TB). A study highlighted the in vitro anti-TB activity of similar hydrazinecarboxamide derivatives against strains of M. tuberculosis and non-tuberculous mycobacteria. The research found that some derivatives showed significant activity, with minimal inhibitory concentrations (MICs) comparable to or better than existing TB drugs, implying the potential for these compounds in the design of new anti-TB drugs (Asif, 2014).

Central Nervous System (CNS) Applications

The compound belongs to a class of functional chemical groups that have shown potential in CNS activities. Literature suggests that heterocycles like this compound might be effective in managing a spectrum of CNS effects ranging from depression to convulsion. The study emphasizes the need for further research into functional chemical groups as lead molecules for synthesizing compounds with CNS activity, indicating a potential research avenue for this compound (Saganuwan, 2017).

DPP IV Inhibitor for Diabetes Treatment

The compound's structural class is associated with Dipeptidyl peptidase IV (DPP IV) inhibitors, which have been recognized as a treatment for type 2 diabetes mellitus (T2DM). The inhibitors work by preventing the inactivation of incretin hormones, which are involved in the regulation of insulin secretion. Research indicates that despite the abundance of DPP IV inhibitors, the quest for new inhibitors continues, hinting at the potential for compounds like this compound to contribute to this field (Mendieta, Tarragó, & Giralt, 2011).

Applications in Asymmetric Synthesis

The compound's framework, particularly the piperidine moiety, is noted for its role in the stereoselective synthesis of amines and derivatives. Chiral sulfinamides, a group to which this compound could theoretically belong, have been extensively used in asymmetric synthesis of N-heterocycles. This suggests its potential utility in the synthesis of structurally diverse compounds that are crucial in the development of therapeutics and natural products (Philip et al., 2020).

Potential in Drug Synthesis

The triazole core in the compound has been extensively studied for its versatility in drug synthesis. Triazoles are known for their diverse biological activities and are components in many pharmaceuticals. The ongoing interest in triazoles for their anti-inflammatory, antimicrobial, and other therapeutic properties suggests a significant potential for this compound in drug development (Ferreira et al., 2013).

Eigenschaften

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c20-31(29,30)16-3-1-14(2-4-16)11-22-19(28)15-7-9-26(10-8-15)17-5-6-18(25-24-17)27-13-21-12-23-27/h1-6,12-13,15H,7-11H2,(H,22,28)(H2,20,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXGSTWFIXNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.